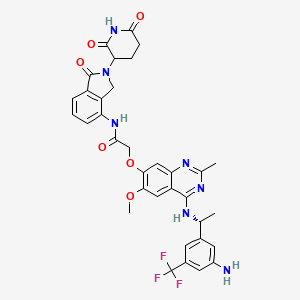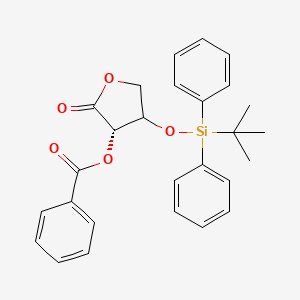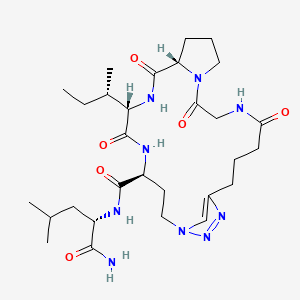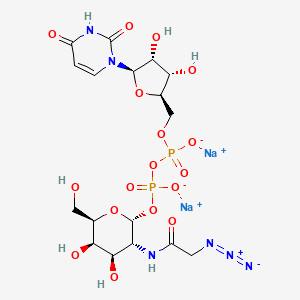
UDP-GalNAz (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine diphosphate N-azidoacetylgalactosamine disodium, commonly known as UDP-GalNAz (disodium), is a nucleotide sugar analog. It is structurally similar to uridine diphosphate N-acetylgalactosamine (UDP-GalNAc), which is a donor substrate for many N-acetylgalactosaminyltransferases. These enzymes transfer N-acetylgalactosamine residues from the nucleotide sugar to saccharide or peptide acceptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of UDP-GalNAz (disodium) involves the chemical modification of UDP-GalNAc. The azide group is introduced to the N-acetylgalactosamine moiety, resulting in UDP-GalNAz. This compound is typically synthesized through a series of enzymatic reactions that involve the conversion of UDP-GalNAc to UDP-GalNAz using specific glycosyltransferases .
Industrial Production Methods
Industrial production of UDP-GalNAz (disodium) is generally carried out using biotechnological methods. These methods involve the use of genetically engineered microorganisms that express the necessary enzymes for the conversion of UDP-GalNAc to UDP-GalNAz. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
UDP-GalNAz (disodium) undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of UDP-GalNAz reacting with an alkyne group in the presence of copper catalysts to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): Requires strained alkyne-containing molecules such as DBCO or BCN.
Major Products
The major products of these reactions are triazole-linked conjugates, which are formed through the cycloaddition reactions .
Applications De Recherche Scientifique
UDP-GalNAz (disodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Utilized in the study of glycosylation processes and the labeling of glycoproteins.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of bioactive compounds and the modification of biomolecules.
Mécanisme D'action
UDP-GalNAz (disodium) exerts its effects through its role as a donor substrate for glycosyltransferases. The azide group allows for the incorporation of the compound into glycoproteins and other biomolecules through click chemistry reactions. This enables the labeling and visualization of glycosylation events in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine diphosphate N-acetylgalactosamine (UDP-GalNAc): The parent compound of UDP-GalNAz, used as a donor substrate for glycosyltransferases.
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc): Another nucleotide sugar used in glycosylation processes.
Uniqueness
UDP-GalNAz (disodium) is unique due to the presence of the azide group, which allows for its use in click chemistry reactions. This makes it a valuable tool for the labeling and study of glycosylation events, providing insights into the roles of glycoproteins in various biological processes .
Propriétés
Formule moléculaire |
C17H24N6Na2O17P2 |
|---|---|
Poids moléculaire |
692.3 g/mol |
Nom IUPAC |
disodium;[(2R,3R,4R,5R,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2/t6-,7-,10-,11+,12-,13-,14-,15-,16-;;/m1../s1 |
Clé InChI |
XGTPLFSPWJKVQB-SGNQCPJASA-L |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
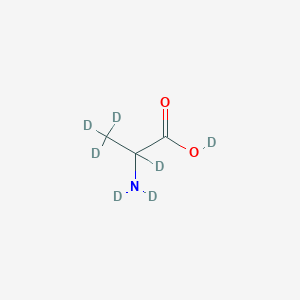

![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
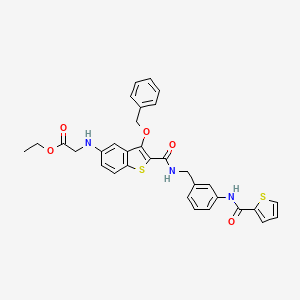
![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
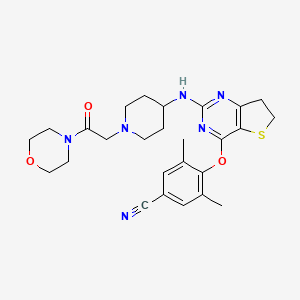
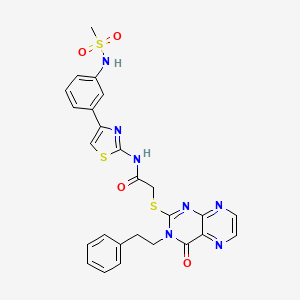

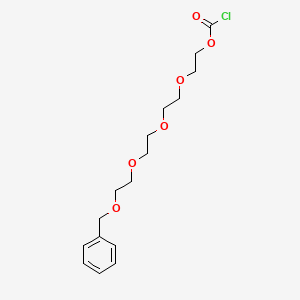
![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;hydrochloride](/img/structure/B12407493.png)
